molecular formula C17H26N2O2 B4871448 N-(1-ethylpiperidin-4-yl)-3-(propan-2-yloxy)benzamide

N-(1-ethylpiperidin-4-yl)-3-(propan-2-yloxy)benzamide

Cat. No.: B4871448
M. Wt: 290.4 g/mol
InChI Key: OYHNURZJMNFRPY-UHFFFAOYSA-N
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Description

N-(1-ethylpiperidin-4-yl)-3-(propan-2-yloxy)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a benzamide core with an ethylpiperidinyl and propan-2-yloxy substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethylpiperidin-4-yl)-3-(propan-2-yloxy)benzamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-(propan-2-yloxy)benzoic acid with appropriate amines under amide bond formation conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethylpiperidin-4-yl)-3-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzamide core or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorination reagents like thionyl chloride (SOCl₂) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce halogen or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1-ethylpiperidin-4-yl)-3-(propan-2-yloxy)benzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets, such as:

    Receptors: Binding to and modulating the activity of specific receptors.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Ion Channels: Modulating ion channel activity to influence cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(1-ethylpiperidin-4-yl)-3-(propan-2-yloxy)benzamide: can be compared with other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical and biological properties compared to other benzamide derivatives. These properties can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

N-(1-ethylpiperidin-4-yl)-3-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-4-19-10-8-15(9-11-19)18-17(20)14-6-5-7-16(12-14)21-13(2)3/h5-7,12-13,15H,4,8-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHNURZJMNFRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)C2=CC(=CC=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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